
5-(4-(2-Methoxybenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-(2-Methoxybenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as MP-10 and has been found to exhibit several biochemical and physiological effects that make it a promising candidate for further investigation.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research on similar compounds, such as novel 1,2,4-triazole derivatives, has been conducted to explore their antimicrobial activities. These studies involve the synthesis of derivatives from various primary amines and screening for antimicrobial properties against test microorganisms. Some compounds demonstrated moderate to good activities, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
Molecular Docking and Anticancer Studies
Derivatives bearing structural similarities have been evaluated for their anticancer properties through molecular docking studies. These investigations focus on the compounds' abilities to inhibit specific cancer-related targets, showcasing their potential as anticancer agents. For example, studies on benzimidazole derivatives bearing 1,2,4-triazole highlight their stability, conformational analyses, and potential as EGFR inhibitors, with implications for anti-cancer activity (Karayel, 2021).
Antimicrobial and Antifungal Agents
Several compounds, including quinazolinone derivatives and azole derivatives, have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies aim to develop new therapeutic agents capable of combating various bacterial and fungal infections by assessing the synthesized compounds' inhibitory activities against specific microorganisms (Habib et al., 2013); (Başoğlu et al., 2013).
Radioligand Development for Imaging
Research into arylpiperazinylthioalkyl derivatives has led to the development of new PET radioligands for imaging purposes, such as 5-HT1AR imaging. These compounds are synthesized and evaluated for their potential in medical imaging, aiding in the diagnosis and study of various neurological conditions (Gao et al., 2012).
properties
IUPAC Name |
5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-3-16-32-19-10-8-18(9-11-19)23-27-21(17-26)25(33-23)29-14-12-28(13-15-29)24(30)20-6-4-5-7-22(20)31-2/h4-11H,3,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSYQNDENHHKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B2978369.png)
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2978373.png)

![1-({1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-yl}acetyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2978376.png)
![N-ethyl-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B2978377.png)
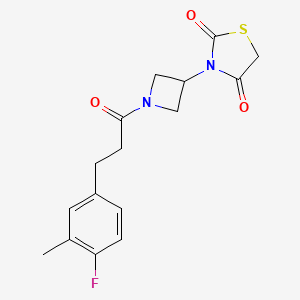
![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2978382.png)
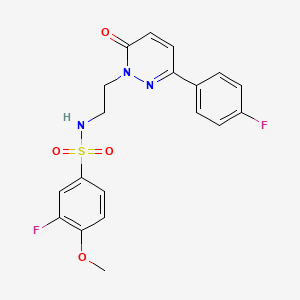
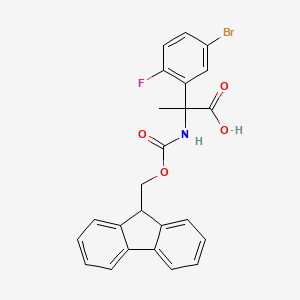
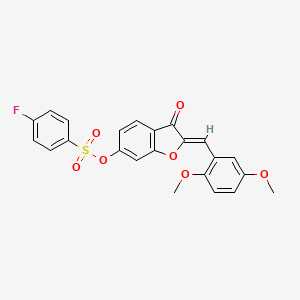
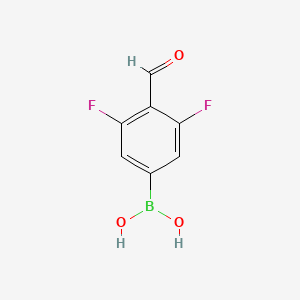
![Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid](/img/structure/B2978390.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1H-indole-2-carboxamide](/img/structure/B2978392.png)